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molecular formula C11H11BrN4O B8279144 4-Amino-8-bromo-N-ethyl-cinnoline-3-carboxamide

4-Amino-8-bromo-N-ethyl-cinnoline-3-carboxamide

Cat. No. B8279144
M. Wt: 295.14 g/mol
InChI Key: GTGGGOXSBZTGEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07425556B2

Procedure details

To a stirred solution of 2-[(2-bromophenyl)-hydrazono]-N-ethyl-2-cyanoacetamide (260 mg, 0.88 mmol) in anhydrous toluene (10 mL) was added aluminum chloride (370 mg, 2.78 mmol). The reaction was heated with vigorous stirring at 90° C. for 1.5 hours, cooled, diluted with ethyl acetate (40 mL), and treated with Rochelle's salt (saturated aqueous solution). After stirring for 30 minutes, the organic layer was decanted into a separator funnel. (The white precipitate was rinsed with ethyl acetate three times.) The organic layer was washed with 1:1 brine:Rochelle's salt solution, dried over sodium sulfate, and concentrated to a light brown solid. The solid was slurred in ether and filtered to afford the title compound as a brown solid (180 mg, 69%). 1H NMR (300.132 MHz, CDCl3) δ 8.52 (s, 1H), 8.13 (dd, J=7.4, 1.1 Hz, 1H), 7.82 (dd, J=8.4, 1.1 Hz, 1H), 7.51 (dd, J=8.4, 7.5 Hz, 1H), 3.56 (dq, J=5.8, 7.3 Hz, 2H), 1.31 (t, J=7.3 Hz, 3H). MS APCI, m/z=395/397 (M+H). HPLC 1.90 min.
Name
2-[(2-bromophenyl)-hydrazono]-N-ethyl-2-cyanoacetamide
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
69%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][N:9]=[C:10]([C:16]#[N:17])[C:11]([NH:13][CH2:14][CH3:15])=[O:12].[Cl-].[Al+3].[Cl-].[Cl-].[C@H](O)(C([O-])=O)[C@@H](O)C([O-])=O.[Na+].[K+]>C1(C)C=CC=CC=1.C(OCC)(=O)C>[NH2:17][C:16]1[C:4]2[C:3](=[C:2]([Br:1])[CH:7]=[CH:6][CH:5]=2)[N:8]=[N:9][C:10]=1[C:11]([NH:13][CH2:14][CH3:15])=[O:12] |f:1.2.3.4,5.6.7|

Inputs

Step One
Name
2-[(2-bromophenyl)-hydrazono]-N-ethyl-2-cyanoacetamide
Quantity
260 mg
Type
reactant
Smiles
BrC1=C(C=CC=C1)NN=C(C(=O)NCC)C#N
Name
Quantity
370 mg
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+]
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring at 90° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
After stirring for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the organic layer was decanted into a separator funnel
WASH
Type
WASH
Details
(The white precipitate was rinsed with ethyl acetate three times
WASH
Type
WASH
Details
) The organic layer was washed with 1:1 brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Rochelle's salt solution, dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a light brown solid
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC1=C(N=NC2=C(C=CC=C12)Br)C(=O)NCC
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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